This compound can be classified under:
The synthesis of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can be achieved through several methods, primarily involving the coupling of various intermediates. A common synthetic route involves the following steps:
The molecular structure of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can be described as follows:
The crystal structure can be analyzed using X-ray diffraction techniques, which provide detailed information about bond lengths, angles, and the spatial arrangement of atoms within the molecule .
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate involves its interaction with biological targets, particularly in medicinal chemistry contexts:
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate exhibits several notable physical and chemical properties:
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate has several scientific applications:
Heterocyclic hybrids represent a cornerstone of modern drug design, leveraging synergistic interactions between distinct pharmacophoric units to enhance target specificity and pharmacokinetic profiles. Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate exemplifies this strategy, integrating pyridine (hydrogen-bond acceptor), imidazole (metal chelator), and benzoate ester (lipophilicity modulator) into a unified scaffold. This architecture enables multifaceted target engagement, particularly in kinase inhibition and anticancer applications, while addressing inherent limitations of singular heterocycles in solubility and metabolic stability [3] [7].
The molecular framework of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate (CAS: 1253528-07-2; MW: 279.29 g/mol; Formula: C₁₆H₁₃N₃O₂) exhibits three-dimensional features critical for bioactivity [2] [3]:
Table 1: Comparative Structural Metrics of Related Hybrid Compounds
Compound | CAS No. | Molecular Weight | Formula | Hybrid Components | |
---|---|---|---|---|---|
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate | 1253528-07-2 | 279.29 | C₁₆H₁₃N₃O₂ | Imidazole-Pyridine-Benzoate | |
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate | N/A | 279.29 | C₁₆H₁₃N₃O₂ | Imidazole-Pyridine-Benzoate | |
SB431542 (Control) | 301836-41-9 | 384.38 | C₂₂H₁₈N₄O₃ | Imidazole-Pyridine-Benzodioxole | [7] |
Imidazole derivatives have undergone iterative optimization for kinase inhibition, marked by three key phases:
Table 2: Evolution of Key Imidazole-Containing Kinase Inhibitors
Compound | Primary Target | IC₅₀ | Structural Innovations | Clinical Status | |
---|---|---|---|---|---|
SB431542 | ALK5/TGF-βR1 | 0.35 μM | Pyridin-2-yl + benzodioxole-imidazole | Preclinical | |
Galunisertib (LY2157299) | TGF-βR1 | 0.05 μM | 2-Quinolinyl-imidazole + methylpropanoate | Phase II | [7] |
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate | VEGFR2 | 0.18 μM* | Pyridin-4-yl + meta-benzoate ester | Research |
*Predicted value from QSAR modeling [10]
Benzoate esters serve as prodrug elements and bioavailability modulators in heterocyclic scaffolds, with methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate demonstrating three critical functions:
Table 3: Impact of Benzoate Esters on Physicochemical Properties
Property | Methyl Ester Form | Carboxylic Acid Form | Change (%) | |
---|---|---|---|---|
logP | 2.8 ± 0.1 | 1.6 ± 0.2 | +75% | |
Aqueous Solubility (pH 7) | 0.89 mg/mL | 0.12 mg/mL | +642% | |
Caco-2 Permeability | 18.7 × 10⁻⁶ cm/s | 3.2 × 10⁻⁶ cm/s | +484% | [2] [6] |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: